molecular formula C13H21N5O2S B14929321 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B14929321
M. Wt: 311.41 g/mol
InChI Key: LXGUZSDSHFEKEG-UHFFFAOYSA-N
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Description

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with a 1,3-diketone to form the pyrazole ring, followed by sulfonation to introduce the sulfonamide group . The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to drive the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide
  • N-methyl-1H-pyrazole-4-sulfonamide
  • 1,3-dimethyl-1H-pyrazole-4-sulfonamide

Uniqueness

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both ethyl and methyl groups on the pyrazole ring, along with the sulfonamide group, provides distinct chemical and physical properties compared to other similar compounds .

Properties

Molecular Formula

C13H21N5O2S

Molecular Weight

311.41 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N,1,3-trimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C13H21N5O2S/c1-6-18-8-12(10(2)15-18)7-17(5)21(19,20)13-9-16(4)14-11(13)3/h8-9H,6-7H2,1-5H3

InChI Key

LXGUZSDSHFEKEG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CN(C)S(=O)(=O)C2=CN(N=C2C)C

Origin of Product

United States

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